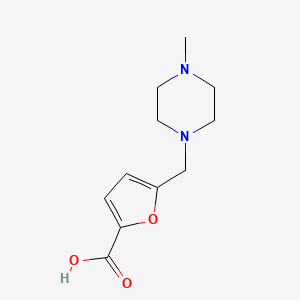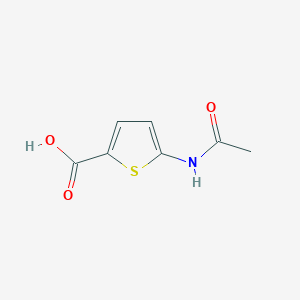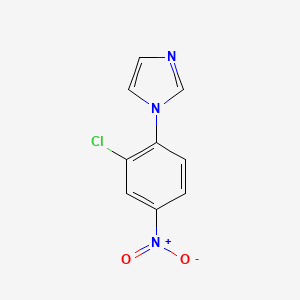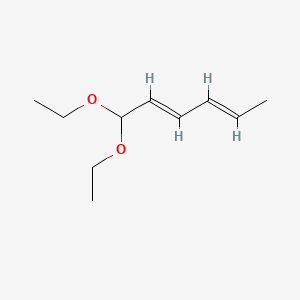
3-Acetylamino-5-methoxy-1H-indole-2-carboxylic acid
Vue d'ensemble
Description
3-Acetylamino-5-methoxy-1H-indole-2-carboxylic acid is a heterocyclic organic compound . It has a molecular weight of 248.24 and a molecular formula of C12H12N2O4 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C12H12N2O4 . The InChI code for this compound is 1S/C12H12N2O4/c1-6(15)13-10-8-5-7(18-2)3-4-9(8)14-11(10)12(16)17/h3-5,14H,1-2H3, (H,13,15) (H,16,17) .Applications De Recherche Scientifique
Synthesis of Indole Derivatives
Indole derivatives, including “3-Acetylamino-5-methoxy-1H-indole-2-carboxylic acid”, are prevalent moieties present in selected alkaloids . They play a significant role in cell biology and have attracted increasing attention in recent years for their potential applications in the treatment of various disorders .
Anticancer Agents
This compound can be used as a reactant for the preparation of anticancer agents . This is due to its unique chemical structure, which allows it to interact with certain biological targets involved in cancer progression .
Fluorescent Small Molecule Probes
The compound can be used in the synthesis of fluorescent small molecule probes for in vivo lipid imaging . This application is particularly useful in biomedical research, where such probes can help visualize the distribution and dynamics of lipids in living organisms .
Indoleamine 2,3-dioxygenase (IDO) Inhibitors
“3-Acetylamino-5-methoxy-1H-indole-2-carboxylic acid” can be used in the preparation of IDO inhibitors . IDO is an enzyme that plays a crucial role in the immune response, and its inhibitors are being investigated for potential use in immunotherapy .
Dopamine D3 Receptor Ligands
This compound can be used in the synthesis of selective Dopamine D3 receptor ligands . These ligands have potential therapeutic applications in the treatment of various neurological and psychiatric disorders .
5-HT4 Receptor Ligands
The compound can also be used in the preparation of 5-HT4 receptor ligands . These ligands are of interest in neuroscience research and drug development, as the 5-HT4 receptor is involved in various physiological processes, including the modulation of neurotransmitter release .
Inhibitors of Mycobacterium tuberculosis Pantothenate Synthetase
“3-Acetylamino-5-methoxy-1H-indole-2-carboxylic acid” can be used in the synthesis of inhibitors of Mycobacterium tuberculosis pantothenate synthetase . This could potentially lead to the development of new treatments for tuberculosis .
Hypoxia Selective Cytotoxins
This compound can be used in the preparation of hypoxia selective cytotoxins . These cytotoxins are designed to target and kill cells in hypoxic (low oxygen) conditions, which are often found in solid tumors .
Mécanisme D'action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, making indole derivatives valuable for the development of new therapeutic agents .
Mode of Action
Indole derivatives are known to interact with their targets in a way that can lead to a variety of biological effects . The exact nature of these interactions and the resulting changes would depend on the specific targets involved.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Given that indole derivatives are known to exhibit a range of biological activities, it can be inferred that this compound may have diverse molecular and cellular effects .
Propriétés
IUPAC Name |
3-acetamido-5-methoxy-1H-indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c1-6(15)13-10-8-5-7(18-2)3-4-9(8)14-11(10)12(16)17/h3-5,14H,1-2H3,(H,13,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUXRQFIRNCGAIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(NC2=C1C=C(C=C2)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Acetylamino-5-methoxy-1H-indole-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![tert-butyl N-[1-[[1-[[1-(4-nitroanilino)-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B1624011.png)



![2-[(2,4-Dichlorophenyl)methylidene]-6-[(2-methylphenyl)methoxy]-1-benzofuran-3-one](/img/structure/B1624016.png)

![7-Bromo-4-methyl-3,4-dihydro-1H-benzo[E][1,4]diazepine-2,5-dione](/img/structure/B1624018.png)





